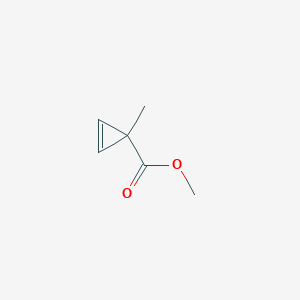![molecular formula C24H54Br2N2 B14339866 triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide CAS No. 101122-64-9](/img/structure/B14339866.png)
triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide: is a quaternary ammonium compound with the molecular formula C24H54Br2N2 and a molecular weight of 530.507 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide typically involves the reaction of 1,12-dibromododecane with triethylamine . The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
1,12-dibromododecane: is reacted with in a suitable solvent such as .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include or in an aqueous medium.
Oxidation Reactions: Oxidizing agents such as or can be used.
Reduction Reactions: Reducing agents such as or are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, this compound is used to solubilize proteins and peptides, extract DNA, and lyse cells . Its ability to disrupt cell membranes makes it valuable in cell biology studies.
Medicine: The compound has potential applications in drug delivery systems due to its surfactant properties. It can be used to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents .
Mechanism of Action
The mechanism of action of triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular components . This property is particularly useful in applications such as protein extraction and DNA isolation.
Comparison with Similar Compounds
- Dodecyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
- 1,12-Dodecanediaminium, N,N,N,N’,N’,N’-hexaethyl-, dibromide
Comparison: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide is unique due to its specific structure, which provides distinct surfactant properties. Compared to dodecyltrimethylammonium bromide, it has a longer alkyl chain and additional ethyl groups, enhancing its ability to solubilize hydrophobic molecules and disrupt cell membranes .
Properties
CAS No. |
101122-64-9 |
|---|---|
Molecular Formula |
C24H54Br2N2 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide |
InChI |
InChI=1S/C24H54N2.2BrH/c1-7-25(8-2,9-3)23-21-19-17-15-13-14-16-18-20-22-24-26(10-4,11-5)12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
ZPGQJMZSOYWJQD-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


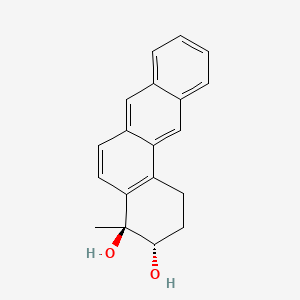
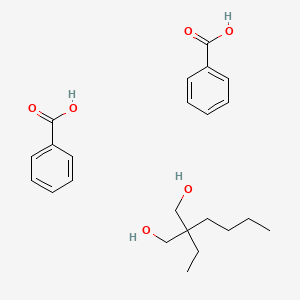
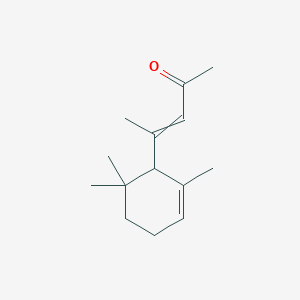
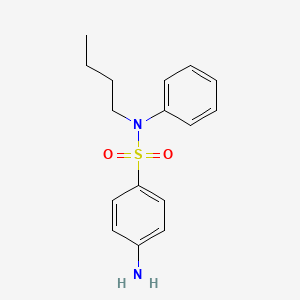
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
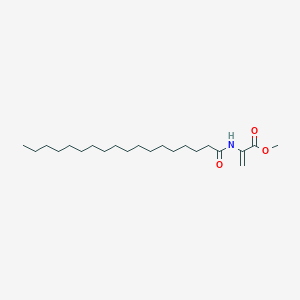
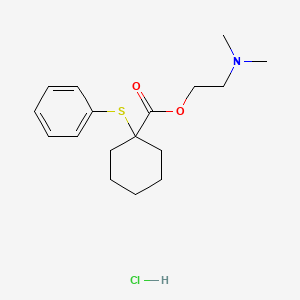
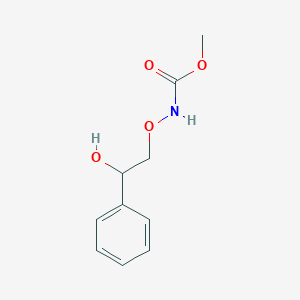
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
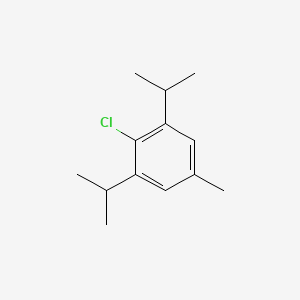
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
